5-Cyclopropylpyridin-3-amine dihydrochloride

Description

BenchChem offers high-quality 5-Cyclopropylpyridin-3-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclopropylpyridin-3-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyclopropylpyridin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.2ClH/c9-8-3-7(4-10-5-8)6-1-2-6;;/h3-6H,1-2,9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQOPPGPAXOTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CN=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Cyclopropylpyridin-3-amine 2HCl: Structural Analysis & Synthetic Utility

The following technical guide provides an in-depth analysis of 5-Cyclopropylpyridin-3-amine 2HCl , a critical heterocyclic building block in modern medicinal chemistry.

Technical Whitepaper | Version 1.0

Executive Summary

5-Cyclopropylpyridin-3-amine 2HCl (CAS: 1314353-68-8 for free base) is a disubstituted pyridine scaffold widely utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. Its structural uniqueness lies in the 3,5-substitution pattern, which positions a polar, hydrogen-bonding amine group meta to a lipophilic, conformationally restricted cyclopropyl moiety. This guide details its chemical identity, validated synthetic routes, physicochemical properties, and applications in pharmaceutical development.[1]

Chemical Identity & Structural Specifications[1][2][3][4][5][6]

The compound exists as a dihydrochloride salt, enhancing aqueous solubility and shelf-stability compared to its free base form, which is prone to oxidation and oil formation.

Table 1: Chemical Identifiers

| Parameter | Specification |

| Chemical Name | 5-Cyclopropylpyridin-3-amine dihydrochloride |

| Synonyms | 3-Amino-5-cyclopropylpyridine 2HCl; 5-Cyclopropyl-3-pyridinamine |

| CAS Number (Base) | 1314353-68-8 |

| Molecular Formula | C₈H₁₀N₂[2][3][4][5][6][7] · 2HCl |

| Molecular Weight | 134.18 g/mol (Base) / 207.10 g/mol (Salt) |

| SMILES | NC1=CC(C2CC2)=CN=C1.[H]Cl.[H]Cl |

| InChI Key | UHKKTHBJHSUSEZ-UHFFFAOYSA-N (Base) |

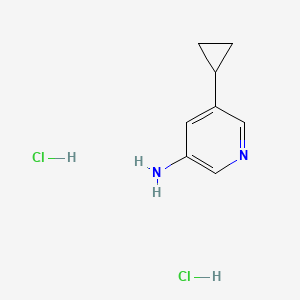

Structural Visualization

The following diagram illustrates the connectivity and the specific 3,5-substitution pattern that differentiates this scaffold from its regioisomers (e.g., 2-amino-5-cyclopropylpyridine).

Figure 1: Connectivity of 5-Cyclopropylpyridin-3-amine. The 3,5-meta arrangement prevents steric clash between the amine and cyclopropyl groups, maintaining a planar core.

Synthetic Methodology

The synthesis of 5-Cyclopropylpyridin-3-amine requires high regioselectivity. The most robust industrial route utilizes Suzuki-Miyaura Cross-Coupling starting from halogenated aminopyridines.

Validated Synthetic Route

Mechanism: Palladium-catalyzed cross-coupling of an aryl halide with an organoboron species. Starting Material: 3-Amino-5-bromopyridine (CAS: 13535-01-8).[5] This precursor is preferred over nitro-derivatives to avoid late-stage reduction steps that might affect the cyclopropyl ring.

Protocol Steps:

-

Reagents: 3-Amino-5-bromopyridine (1.0 eq), Cyclopropylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₃PO₄ (3.0 eq).

-

Solvent System: Toluene/Water (10:1) or Dioxane/Water.[1] The biphasic system aids in dissolving inorganic bases.

-

Reaction Conditions: Heat to 90–100°C under inert atmosphere (N₂ or Ar) for 12–18 hours.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[5]

-

Salt Formation (Critical): Dissolve the crude free base in anhydrous 1,4-dioxane. Add 4M HCl in dioxane dropwise at 0°C. The 2HCl salt precipitates as a white/off-white solid.

-

Purification: Recrystallization from MeOH/Et₂O.

Figure 2: Suzuki-Miyaura coupling pathway for the synthesis of the target scaffold.

Physicochemical Properties & Bioisosterism

Understanding the physical behavior of this scaffold is essential for its use in drug formulations.

Key Properties

| Property | Value/Description | Relevance |

| Solubility | High in Water (>20 mg/mL) | The 2HCl salt form ensures rapid dissolution in aqueous biological assays. |

| pKa (Calc) | ~5.8 (Pyridine N), ~2.5 (Aniline N) | At physiological pH (7.4), the pyridine ring is partially protonated; the aniline remains neutral. |

| LogP (Base) | ~1.2 | The cyclopropyl group increases lipophilicity compared to a methyl group, improving membrane permeability. |

| H-Bond Donors | 3 (NH₂, HCl) | Critical for binding interactions in kinase hinge regions. |

The "Cyclopropyl Effect" in Medicinal Chemistry

The cyclopropyl group at the 5-position is not merely a spacer; it acts as a bioisostere for isopropyl or phenyl groups.

-

Metabolic Stability: The C-H bonds in the cyclopropyl ring are stronger (approx. 106 kcal/mol) than acyclic alkyl chains, reducing susceptibility to Cytochrome P450 oxidation.

-

Conformational Restriction: The rigidity of the three-membered ring restricts the rotation of the substituent, potentially locking the molecule into a bioactive conformation that fits hydrophobic pockets in enzymes (e.g., Kinases, LSD1).

Applications in Drug Discovery[1][2][3][4][5][7]

This specific isomer (5-cyclopropylpyridin-3-amine) serves as a privileged structure in two primary areas:

A. Kinase Inhibition

Aminopyridines are classic "hinge binders." The pyridine nitrogen accepts a hydrogen bond from the kinase backbone, while the exocyclic amine donates a hydrogen bond.

-

Role: The 5-cyclopropyl group fills the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the specific kinase topology.

B. Fragment-Based Drug Discovery (FBDD)

With a molecular weight of only 134 Da (free base), this compound is an ideal "fragment."

-

Ligand Efficiency: It possesses high ligand efficiency (LE). Researchers screen this fragment against targets; if binding is observed, the molecule is "grown" from the amine or pyridine ring positions to increase potency.

Figure 3: Primary utility domains in pharmaceutical research.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye).

-

Signal Word: Warning.

-

Storage: Hygroscopic. Store at -20°C in a desiccator. The 2HCl salt is prone to absorbing atmospheric moisture, which can degrade the stoichiometry.

-

PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

References

-

Chemical Identity & CAS: Synblock. (n.d.). 5-Cyclopropylpyridin-3-amine CAS 1314353-68-8.[4][7] Retrieved from

-

Synthetic Methodology (Suzuki Coupling): Smolecule. (2023). Synthesis of 3-Cyclopropylpyridin-2-amine and isomers. Retrieved from

-

Medicinal Chemistry Applications: BenchChem. (2025).[1][8] Applications in medicinal chemistry for cyclopropyl-containing compounds. Retrieved from

-

Cyclopropyl Bioisosterism: Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from

-

Precursor Synthesis: ChemicalBook. Synthesis of 5-bromo-3-aminopyridine. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 1159821-66-5: 6-Cyclopropyl-3-pyridinamine [cymitquimica.com]

- 3. Buy 3-Cyclopropylpyridin-2-amine | 878805-25-5 [smolecule.com]

- 4. CAS 1314353-68-8 | 5-Cyclopropylpyridin-3-amine - Synblock [synblock.com]

- 5. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 878805-25-5|3-Cyclopropylpyridin-2-amine|BLD Pharm [bldpharm.com]

- 7. 5-cyclopropylpyridin-3-aMine | 1314353-68-8 [amp.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 5-Cyclopropylpyridin-3-amine for the Synthesis of Novel SARS-CoV-2 Main Protease Inhibitors

Introduction: The Imperative for Novel Mpro Inhibitors

The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro, or 3CLpro) is a cysteine protease indispensable for the viral life cycle.[1][2] It functions by cleaving viral polyproteins at specific sites to produce functional proteins required for viral replication and transcription.[1][3] The high degree of conservation of its active site among coronaviruses and its dissimilarity to human proteases make Mpro an exceptionally attractive target for antiviral drug development, minimizing the potential for off-target effects.[4][5]

Nirmatrelvir (PF-07321332), the active component of Paxlovid, is a potent, reversible covalent inhibitor of Mpro that has become a cornerstone of COVID-19 treatment.[6][7] Its success has validated Mpro as a clinical target and has spurred extensive research into developing next-generation inhibitors with improved properties or different resistance profiles.[8] The structure-activity relationship (SAR) of Nirmatrelvir and other Mpro inhibitors reveals that specific structural motifs are crucial for binding and activity. This guide focuses on the strategic use of the 5-cyclopropylpyridin-3-amine scaffold, a building block that combines two key features often sought in Mpro inhibitor design: a cyclopropyl group and a substituted aromatic system.

Scientific Rationale: The Role of Cyclopropyl and Pyridine Moieties in Mpro Inhibition

The design of potent Mpro inhibitors hinges on optimizing interactions within the enzyme's substrate-binding subsites, primarily S1, S2, and S4.

-

The Cyclopropyl Moiety for S2 Pocket Interaction: The S2 subsite of Mpro is a relatively small, hydrophobic pocket.[9] Early inhibitor designs often incorporated larger hydrophobic groups like isobutyl or cyclohexyl moieties to occupy this space.[10] However, research has shown that smaller, rigid groups like cyclopropane can also effectively engage this pocket.[11][12] The strained three-membered ring of the cyclopropyl group provides conformational rigidity, which can reduce the entropic penalty upon binding to the target, potentially enhancing binding affinity.[9] Its introduction in place of more flexible alkyl groups has been a successful strategy for improving antiviral activity in various Mpro inhibitor scaffolds.[9][11]

-

The Pyridine Ring as a Versatile Scaffold: Aromatic and heteroaromatic rings are fundamental components in Mpro inhibitors. They can serve multiple purposes:

-

Structural Rigidity: Providing a rigid core to correctly orient other functional groups towards their respective binding pockets.

-

Hydrogen Bonding: The nitrogen atom in a pyridine ring can act as a hydrogen bond acceptor, forming key interactions with residues in the active site, such as the main chain amide of Glu166.[10]

-

Vectorial Projection: Serving as a stable platform to project substituents into different binding pockets (e.g., S1', S2, S4) to optimize binding.

-

The combination of these two features in 5-cyclopropylpyridin-3-amine makes it a valuable synthon for generating novel inhibitor libraries targeting the SARS-CoV-2 main protease.

Synthetic Strategy: Workflow for Inhibitor Development

The synthesis of peptidomimetic inhibitors, such as those targeting Mpro, typically involves a series of amide bond formations. The 5-cyclopropylpyridin-3-amine can be strategically incorporated via a convergent synthesis, where it is coupled to a pre-synthesized, often chiral, "western fragment" containing other key recognition elements (e.g., P1 γ-lactam surrogate, P3 group) and the reactive "warhead" (e.g., nitrile, aldehyde).[6][13]

Caption: Figure 1. Convergent synthetic workflow for novel Mpro inhibitors.

Protocol: Amide Coupling with 5-Cyclopropylpyridin-3-amine

This protocol details a representative amide coupling reaction, a critical step for incorporating the 5-cyclopropylpyridin-3-amine moiety into a growing inhibitor backbone.

Principle: Amide bonds are formed by activating a carboxylic acid, making it susceptible to nucleophilic attack by an amine. Peptide coupling reagents are used to facilitate this process efficiently while minimizing side reactions and, crucially, preventing the racemization of adjacent chiral centers.[14] While traditional reagents like HATU and EDCI are effective, greener alternatives that avoid hazardous byproducts are gaining traction.[13][15] This protocol uses HATU as a robust and widely documented coupling agent.

Materials:

-

Reagents:

-

Carboxylic acid fragment (1.0 equiv)

-

5-Cyclopropylpyridin-3-amine (1.1 equiv)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)[6]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[6]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous ammonium chloride (NH₄Cl) solution or 5% KHSO₄

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

TLC plates and developing chamber

-

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid fragment (1.0 equiv) in anhydrous DMF.

-

Reagent Addition: To the stirred solution, add 5-cyclopropylpyridin-3-amine (1.1 equiv), followed by HATU (1.2 equiv).

-

Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 equiv) dropwise via syringe. Causality Note: DIPEA is a non-nucleophilic base used to deprotonate the amine and neutralize the HCl generated, driving the reaction forward. Slow addition at 0 °C helps control any potential exotherm.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Quenching & Extraction:

-

Dilute the reaction mixture with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), and finally with brine.[16]

-

Self-Validation: Each wash removes specific impurities. The NaHCO₃ wash is crucial for removing acidic components, simplifying subsequent purification.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for yield, purity, and process scalability. While this protocol uses HATU, several other options exist, each with distinct advantages.

| Reagent | Activating Mechanism | Relative Cost | Byproducts | Key Advantages / Disadvantages |

| EDCI/HOBt | Carbodiimide activation | Low | Water-soluble urea, Benzotriazole | Pro: Inexpensive, water-soluble byproduct. Con: HOBt is explosive; potential for epimerization.[17] |

| HATU/DIPEA | Uronium salt activation | High | Tetramethylurea, HOAt | Pro: Very fast, high yielding, low racemization. Con: Expensive, atom-inefficient.[6][18] |

| T3P® | Phosphonic acid anhydride | Moderate | Phosphonic acids | Pro: "Green" option, byproducts are water-soluble and easily removed. Con: Requires stoichiometric base.[6] |

| Thioester | Thioester activation | Moderate | Thiol | Pro: Green approach avoiding traditional reagents, good for scale-up. Con: Requires pre-formation of thioester.[15][16] |

Logical Relationships: Binding Model in Mpro Active Site

A hypothetical inhibitor incorporating the 5-cyclopropylpyridine moiety would be designed to place this group in proximity to the S2 and S4 subsites, leveraging both hydrophobic and potential hydrogen bonding interactions.

Caption: Figure 2. Hypothetical binding interactions of a novel inhibitor.

Conclusion

5-Cyclopropylpyridin-3-amine represents a strategic building block for the development of novel SARS-CoV-2 Mpro inhibitors. Its structure combines the beneficial properties of a conformationally rigid cyclopropyl group, ideal for probing the S2 subsite, with a versatile pyridine core that can enhance binding affinity and improve pharmacokinetic properties. The provided synthetic protocol for amide coupling offers a reliable and well-understood method for incorporating this fragment into peptidomimetic scaffolds. By leveraging established SAR principles and robust synthetic methodologies, researchers can utilize this and similar synthons to expand the chemical space of Mpro inhibitors, paving the way for the next generation of oral antiviral therapeutics.

References

-

Janes, J., et al. (2022). The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations. Medicinal Chemistry Research. Available at: [Link]

-

Curti, F., et al. (2023). Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. Molecules. Available at: [Link]

-

Goyal, B., & Goyal, D. (2020). Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. Molecules. Available at: [Link]

-

Rathnayake, A. D., et al. (2020). Structural Basis of Potential Inhibitors Targeting SARS-CoV-2 Main Protease. Frontiers in Molecular Biosciences. Available at: [Link]

-

New Drug Approvals (2021). PF-07321332, Nirmatrelvir. New Drug Approvals. Available at: [Link]

-

Konno, S., et al. (2021). Discovery and Mechanism of SARS-CoV-2 Main Protease Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Konno, S., et al. (2022). Discovery and Mechanism of SARS-CoV-2 Main Protease Inhibitors. PubMed. Available at: [Link]

-

Kincaid, J. R. A., et al. (2022). An Environmentally Responsible Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir (PF-07321332), the Active Ingredient in Paxlovid. ResearchGate. Available at: [Link]

-

Konno, S., et al. (2021). Discovery and Mechanism of SARS-CoV-2 Main Protease Inhibitors. PMC. Available at: [Link]

-

Chen, Y., et al. (2022). Mpro-targeted anti-SARS-CoV-2 inhibitor-based drugs. PMC. Available at: [Link]

-

Ruiz-Pernía, J. J., et al. (2021). Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity. PMC. Available at: [Link]

-

Chen, Y., et al. (2022). Mpro-targeted anti-SARS-CoV-2 inhibitor-based drugs. ScienceOpen. Available at: [Link]

-

Kincaid, J. R. A., et al. (2022). A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. PubMed. Available at: [Link]

-

Reddy, C. R., et al. (2022). Synthesis of optically active SARS-CoV-2 Mpro inhibitor drug nirmatrelvir (Paxlovid): an approved treatment of COVID-19. Organic & Biomolecular Chemistry. Available at: [Link]

-

Kincaid, J. R. A., et al. (2022). A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. Nature Communications. Available at: [Link]

-

Reddy, C. R., et al. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Tetrahedron Letters. Available at: [Link]

-

Groutas, W. C., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. PMC. Available at: [Link]

-

Li, P., et al. (2022). Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection. PMC. Available at: [Link]

-

Galiano, V., et al. (2022). Advances in the Development of SARS-CoV-2 Mpro Inhibitors. Molecules. Available at: [Link]

-

Jackson, P. F., et al. (2022). The Remarkable Selectivity of Nirmatrelvir. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Ibezim, A., et al. (2024). Computer-aided drug design of novel nirmatrelvir analogs inhibiting main protease of Coronavirus SARS-CoV-2. ResearchGate. Available at: [Link]

-

Kneller, D. W., et al. (2023). Structural basis of nirmatrelvir and ensitrelvir activity against naturally occurring polymorphisms of the SARS-CoV-2 main protease. PMC. Available at: [Link]

-

Brunetti, J., et al. (2023). Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives. Molecules. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Mechanism of SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of nirmatrelvir and ensitrelvir activity against naturally occurring polymorphisms of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in the Development of SARS-CoV-2 Mpro Inhibitors | MDPI [mdpi.com]

- 11. Mpro-targeted anti-SARS-CoV-2 inhibitor-based drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of optically active SARS-CoV-2 Mpro inhibitor drug nirmatrelvir (Paxlovid): an approved treatment of COVID-19 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. newdrugapprovals.org [newdrugapprovals.org]

- 18. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Structural Elucidation Guide: Mass Spectrometry of 5-Cyclopropylpyridin-3-amine

Executive Summary

5-Cyclopropylpyridin-3-amine (CAS: 1211529-68-0 / 1314353-68-8) represents a critical scaffold in medicinal chemistry, often utilized as a bioisostere for isopropyl or phenyl groups to improve metabolic stability and potency. However, its structural validation presents a unique analytical challenge: distinguishing the cyclopropyl moiety from its isobaric alkene isomers (e.g., propenyl-pyridines) and its metabolic analogs (e.g., isopropyl-pyridines).

This guide provides a technical breakdown of the mass spectrometry (MS) fragmentation patterns required to unambiguously identify 5-cyclopropylpyridin-3-amine. By comparing it against key structural analogs, we establish a self-validating protocol for researchers in drug discovery and quality control.

Part 1: Theoretical Fragmentation Mechanisms

To interpret the mass spectrum accurately, one must understand the underlying physics of the molecule's ionization. The fragmentation of 5-cyclopropylpyridin-3-amine is governed by the interplay between the basic pyridine nitrogen, the exocyclic amine, and the strained cyclopropyl ring.

The Cyclopropyl "Ring-Opening" Effect

Unlike alkyl chains which typically fragment via simple bond cleavages (e.g., loss of methyl groups), the cyclopropyl group possesses significant ring strain (~27.5 kcal/mol). Under Electron Ionization (EI) or Collision-Induced Dissociation (CID), this strain drives specific pathways:

-

Ethylene Elimination (Neutral Loss of 28 Da): The ring opens and ejects an ethylene molecule (

), preserving the aromatic core. This is the most diagnostic transition for cyclopropyl-arenes. -

Radical Loss (Loss of 41 Da): In high-energy collisions, the entire cyclopropyl radical (

) can be cleaved, leaving the heteroaromatic cation.

Pyridine Core Fragmentation

The pyridine ring adds a layer of complexity, characteristically losing Hydrogen Cyanide (HCN, 27 Da) . This often occurs after the initial side-chain fragmentation, serving as a secondary confirmation of the heterocyclic core.

Part 2: Comparative Analysis (Diagnostic Differentiators)

The table below contrasts the fragmentation of the target compound against its two most common confounds: 5-Isopropylpyridin-3-amine (a common metabolic reduction product) and 5-(1-Propenyl)pyridin-3-amine (an isobaric synthetic impurity).

Table 1: Diagnostic Ion Transitions (ESI+ / EI)

| Feature | 5-Cyclopropylpyridin-3-amine (Target) | 5-Isopropylpyridin-3-amine (Analog) | 5-(1-Propenyl)pyridin-3-amine (Isomer) |

| Molecular Weight | 134.18 Da | 136.20 Da | 134.18 Da |

| Precursor Ion ( | m/z135 | m/z137 | m/z135 |

| Primary Fragment | Loss of 28 Da ( | Loss of 15 Da ( | Loss of 15 Da ( |

| Secondary Fragment | Loss of 41 Da ( | Loss of 42 Da ( | Loss of 27 Da (HCN) |

| Mechanism | Ring opening & ethylene ejection | Allylic cleavage of terminal methyl | |

| Diagnostic Value | High: m/z 107 is unique to the cyclopropyl ring opening. | High: m/z 122 confirms branched alkyl. | Medium: Differentiated from cyclopropyl by lack of -28 loss. |

Key Insight: The presence of an m/z 107 fragment (in ESI+) or m/z 106 (in EI) derived from the parent ion is the "smoking gun" for the cyclopropyl ring. Isomers with linear or branched chains will preferentially lose methyl groups (m/z 15) instead.

Part 3: Visualization of Signaling Pathways

Diagram 1: Fragmentation Pathway of 5-Cyclopropylpyridin-3-amine

This diagram illustrates the specific bond cleavages leading to the diagnostic ions.

Caption: Proposed ESI+ fragmentation pathway showing the diagnostic loss of ethylene (m/z 107) vs. cyclopropyl radical (m/z 94).

Part 4: Experimental Protocols

Protocol A: LC-MS/MS Structural Verification

Objective: Confirm identity in a synthesis reaction mixture or biological matrix.

-

Sample Preparation:

-

Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

-

Dilute 1:100 with 0.1% Formic Acid in Water.

-

-

LC Conditions:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

-

MS Parameters (Q-TOF or Triple Quad):

-

Ionization: ESI Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Collision Energy (CE): Ramp 10–40 eV.

-

Scan Range: m/z 50–200.

-

-

Data Analysis (Self-Validation):

-

Extract Ion Chromatogram (EIC) for m/z 135.09 (Theoretical: 135.0917).

-

Trigger MS/MS.

-

Pass Criteria: Observation of m/z 107.06 (Base Peak at medium CE) and m/z 94.05. Absence of m/z 120 (indicative of propenyl isomer).

-

Protocol B: GC-MS Impurity Profiling

Objective: Distinguish from volatile synthetic byproducts.

-

Instrument: Single Quadrupole GC-MS with EI source (70 eV).

-

Inlet: Split 20:1, 250°C.

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Oven: 60°C (1 min)

20°C/min -

Interpretation:

-

Look for Molecular Ion (

) at m/z 134. -

Verify loss of 28 Da (m/z 106).

-

Note: If m/z 119 (

) is the base peak, the sample is likely the isopropyl or propenyl analog, not the cyclopropyl target.

-

Diagram 2: Decision Tree for Identification

This logic flow ensures researchers do not misidentify the compound based on molecular weight alone.

Caption: Logical workflow for distinguishing 5-cyclopropylpyridin-3-amine from isobaric impurities.

References

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Electron Ionization (EI) Data for Pyridine Derivatives. NIST Standard Reference Data.[1][2] [Link]

-

Franklin, E. Localization of Cyclopropyl Groups Within Lipids Using Gas-Phase Ion Chemistry. National Institutes of Health (PMC). [Link]

- McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms cited for Cyclopropyl vs.

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of C8H10N2 Dihydrochloride: Theoretical Benchmarks vs. Experimental Realities

For researchers, scientists, and professionals in drug development, the precise characterization of a chemical entity is paramount. Elemental analysis serves as a fundamental checkpoint for verifying the empirical formula of a synthesized compound, ensuring its purity, and confirming its stoichiometric composition. This guide provides an in-depth comparison of the theoretical and expected experimental elemental analysis data for C8H10N2 dihydrochloride, a compound with the molecular formula C8H12Cl2N2. We will delve into the causality behind experimental choices, describe self-validating protocols, and compare the primary method of combustion analysis with alternative techniques.

Theoretical Elemental Composition: Establishing the Gold Standard

The first step in any elemental analysis is to calculate the theoretical percentage of each element in the molecule. The molecular formula for C8H10N2 dihydrochloride is established by adding two equivalents of hydrochloric acid (HCl) to the parent molecule C8H10N2, resulting in C8H12Cl2N2 .

To calculate the theoretical elemental composition, we first need the molecular weight of the compound. Using the atomic weights of Carbon (12.011 g/mol ), Hydrogen (1.008 g/mol ), Chlorine (35.453 g/mol ), and Nitrogen (14.007 g/mol ), the molecular weight of C8H12Cl2N2 is calculated as follows:

-

Carbon (C): 8 * 12.011 = 96.088 g/mol

-

Hydrogen (H): 12 * 1.008 = 12.096 g/mol

-

Chlorine (Cl): 2 * 35.453 = 70.906 g/mol

-

Nitrogen (N): 2 * 14.007 = 28.014 g/mol

Total Molecular Weight: 96.088 + 12.096 + 70.906 + 28.014 = 207.104 g/mol

From these values, the theoretical weight percentages of each element are:

-

%C = (96.088 / 207.104) * 100 = 46.40 %

-

%H = (12.096 / 207.104) * 100 = 5.84 %

-

%Cl = (70.906 / 207.104) * 100 = 34.24 %

-

%N = (28.014 / 207.104) * 100 = 13.53 %

This theoretical composition serves as the benchmark against which all experimental results will be compared.

The Cornerstone of Analysis: CHN Combustion

For organic compounds, the most common method for determining the percentages of carbon, hydrogen, and nitrogen is combustion analysis.[1][2][3] This technique is a gold standard due to its high precision and reliability.[1]

Experimental Protocol: Combustion CHN Analysis

-

Sample Preparation: A small, precisely weighed amount of the C8H10N2 dihydrochloride sample (typically 1-3 mg) is placed in a tin or silver capsule. The hygroscopic nature of many hydrochloride salts necessitates careful handling in a dry environment (e.g., a glovebox) to prevent water absorption, which would artificially inflate the hydrogen percentage and lower the percentages of other elements.

-

Combustion: The sample is introduced into a furnace and combusted at high temperatures (around 900-1200°C) in a stream of pure oxygen.[4] This process, known as "flash combustion," ensures the complete conversion of the sample into its elemental gases.[4]

-

Reduction and Separation: The resulting gas mixture (containing CO2, H2O, N2, and potentially NOx) is passed through a reduction chamber containing copper to convert any nitrogen oxides back to N2. The gases are then passed through a chromatographic column to separate them.

-

Detection: The separated gases are detected by a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, producing a signal proportional to the concentration of the gas.

-

Calculation: The instrument's software integrates the signals from the TCD and, using a calibration curve generated from a known standard (e.g., acetanilide), calculates the percentage of C, H, and N in the original sample.

Workflow for CHN Combustion Analysis

Caption: Workflow for CHN combustion analysis.

Analysis of Halogens: Determining Chlorine Content

While CHN analyzers are standard for carbon, hydrogen, and nitrogen, the determination of halogens like chlorine typically requires a separate analytical method. One common approach is ion chromatography after combustion.

Experimental Protocol: Ion Chromatography for Chlorine

-

Combustion: The sample is combusted in a similar manner to CHN analysis, but in a stream of oxygen and steam. The resulting gases are passed through an absorbing solution that traps the halogen as a halide ion (Cl-).

-

Sample Preparation for IC: The absorbing solution is diluted to an appropriate concentration for analysis.

-

Ion Chromatography (IC): An aliquot of the prepared solution is injected into an ion chromatograph. The sample is passed through an ion-exchange column, which separates the chloride ions from other anions.

-

Detection: A conductivity detector measures the concentration of the eluted chloride ions.

-

Quantification: The concentration of chloride in the sample is determined by comparing the peak area to a calibration curve prepared from known chloride standards.

Comparing Theoretical and Experimental Data

In a research or industrial setting, the experimental results are compared against the theoretical values. For publication in most scientific journals, the experimental values for C, H, and N are expected to be within ±0.4% of the theoretical values.[5]

| Element | Theoretical % | Expected Experimental Range | Potential Sources of Deviation |

| Carbon (C) | 46.40% | 46.00% - 46.80% | Incomplete combustion, presence of inorganic impurities. |

| Hydrogen (H) | 5.84% | 5.44% - 6.24% | Presence of water (hygroscopicity), solvent residues. |

| Nitrogen (N) | 13.53% | 13.13% - 13.93% | Incomplete conversion of NOx to N2. |

| Chlorine (Cl) | 34.24% | 33.84% - 34.64% | Incomplete absorption of HCl gas after combustion. |

Data Comparison Logic

Caption: Logic for comparing theoretical and experimental data.

If the experimental data falls outside the acceptable range, it can indicate the presence of impurities, residual solvents, or that the compound has absorbed water from the atmosphere.

Alternative and Complementary Analytical Techniques

While elemental analysis is crucial for confirming the empirical formula, it does not provide information about the molecular structure or the presence of trace-level impurities.[2] Therefore, it is almost always used in conjunction with other analytical methods in a pharmaceutical setting.[6][7]

| Technique | Principle | Information Provided | Comparison with Elemental Analysis |

| Inductively Coupled Plasma (ICP-OES/MS) | Samples are introduced into a high-temperature plasma, and the emitted light (OES) or the mass of the ions (MS) is measured.[1][8] | Quantifies the presence of trace elemental impurities, particularly metals.[6][9] | Complements elemental analysis by providing information on inorganic contaminants, which is crucial for drug safety.[10][11][12] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed information about the molecular structure, connectivity of atoms, and can be used for quantitative analysis (qNMR). | Provides structural confirmation, which elemental analysis cannot. qNMR can also determine purity against a certified standard. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution MS (HRMS) can confirm the molecular formula. | HRMS provides a very accurate molecular formula, which is complementary to the elemental composition from combustion analysis. |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Determines the purity of the compound by separating it from any impurities. Can also be used for quantification. | Provides a measure of purity in terms of the percentage of the main component relative to other organic compounds, whereas elemental analysis determines purity based on elemental composition. |

Conclusion

The elemental analysis of C8H10N2 dihydrochloride is a critical step in its characterization, providing a direct measure of its empirical formula and a key indicator of its purity. A successful analysis hinges on a combination of precise theoretical calculations, meticulous experimental execution—particularly with hygroscopic salts—and a clear understanding of the acceptable deviations between theoretical and experimental values. While combustion analysis remains the primary technique for determining C, H, and N content, a comprehensive characterization for drug development purposes necessitates the use of complementary techniques like ion chromatography for halogens, ICP-MS for trace metals, and spectroscopic methods such as NMR and MS for structural elucidation and impurity profiling. This multi-faceted approach ensures the identity, purity, and safety of the compound, meeting the stringent requirements of the pharmaceutical industry.

References

-

EOLSS. ELEMENTAL ANALYSIS. [Link]

-

VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

-

Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

-

Wikipedia. Elemental analysis. [Link]

-

Wikibooks. Organic Chemistry/Analytical techniques/Elemental analysis. [Link]

-

American Laboratory. Validation of Metal Impurities in Drug Products. [Link]

-

Cleanroom Technology. Why testing for elemental impurities in your drug products is vital. [Link]

-

Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

-

AZoM. Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. [Link]

-

International Journal of Chemical & Pharmaceutical Analysis. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. [Link]

-

Pharmaceutical Technology. Elemental Impurity Analysis Crucial to Patient Safety. [Link]

-

Pharmaceutical Technology. Approaching Elemental Impurity Analysis. [Link]

-

PMC. Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. [Link]

-

PMC. An International Study Evaluating Elemental Analysis. [Link]

-

Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

-

ResearchGate. Elemental analysis: an important purity control but prone to manipulations. [Link]

-

PubChem. 2,5-Diaminotoluene Dihydrochloride. [Link]

-

ResearchGate. How can we theoretically calculate Elemental analysis(percentage) of atoms in covalent organic framework?[Link]

-

Wikipedia. 2,5-Diaminotoluene. [Link]

-

ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]

-

Chemistry LibreTexts. 1: Elemental Analysis. [Link]

-

PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. [Link]

-

PubChem. 5,6,7,8-Tetrahydroquinazoline. [Link]

-

PubChem. Tetrahydroquinazoline. [Link]

Sources

- 1. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 2. Elemental analysis - Wikipedia [en.wikipedia.org]

- 3. Organic Chemistry/Analytical techniques/Elemental analysis - Wikibooks, open books for an open world [en.wikibooks.org]

- 4. researchgate.net [researchgate.net]

- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. smithers.com [smithers.com]

- 7. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]

- 8. measurlabs.com [measurlabs.com]

- 9. ijcpa.in [ijcpa.in]

- 10. Why testing for elemental impurities in your drug products is vital [cleanroomtechnology.com]

- 11. pharmtech.com [pharmtech.com]

- 12. pharmtech.com [pharmtech.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.